molecular formula C7H12O2 B085464 2,6-Dimethyldihydro-2H-pyran-4(3H)-one CAS No. 1073-79-6

2,6-Dimethyldihydro-2H-pyran-4(3H)-one

Cat. No. B085464
CAS RN: 1073-79-6
M. Wt: 128.17 g/mol
InChI Key: FZXBJPDVINOGBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09340520B2

Procedure details

A solution of 1.6M methyllithium in diethyl ether (20.9 mL, 33.4 mmol) was added to a stirred slurry of copper(I) iodide (4.25 g, 22.30 mmol) in diethyl ether (30 mL) at 0° C. and under nitrogen. The reaction was stirred at 0° C. for 20 min and then racemic 2-methyl-2H-pyran-4(3H)-one (1.25 g, 11.2 mmol) in diethyl ether (12.0 mL) was added over 10 min. The reaction was allowed to warm to RT and stirred 2 h. The reaction mixture was poured into sat NH4Cl (aq) and stirred 20 min. The solution was extracted with diethyl ether (4×60 mL) and the combined organics were washed with brine (˜80 mL), dried (MgSO4), filtered and concentrated to yield racemic (2R,6R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one (Cap-2, step b) (1.34 g) as an orange oil. 1H NMR (400 MHz, CDCl3) δ ppm 4.28-4.39 (m, 2H), 2.55 (ddd, J=14.1, 4.8, 1.5 Hz, 2H), 2.24 (ddd, J=14.1, 6.5, 1.5 Hz, 2H), 1.28 (d, J=6.3 Hz, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.25 g
Type
catalyst
Reaction Step One
Quantity
20.9 mL
Type
solvent
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][Li].[CH3:3][CH:4]1[CH2:9][C:8](=[O:10])[CH:7]=[CH:6][O:5]1.[NH4+].[Cl-]>C(OCC)C.[Cu]I>[CH3:3][CH:4]1[CH2:9][C:8](=[O:10])[CH2:7][CH:6]([CH3:1])[O:5]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Li]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
4.25 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
20.9 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
1.25 g
Type
reactant
Smiles
CC1OC=CC(C1)=O
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
STIRRING
Type
STIRRING
Details
stirred 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured
STIRRING
Type
STIRRING
Details
stirred 20 min
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with diethyl ether (4×60 mL)
WASH
Type
WASH
Details
the combined organics were washed with brine (˜80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC1OC(CC(C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.34 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09340520B2

Procedure details

A solution of 1.6M methyllithium in diethyl ether (20.9 mL, 33.4 mmol) was added to a stirred slurry of copper(I) iodide (4.25 g, 22.30 mmol) in diethyl ether (30 mL) at 0° C. and under nitrogen. The reaction was stirred at 0° C. for 20 min and then racemic 2-methyl-2H-pyran-4(3H)-one (1.25 g, 11.2 mmol) in diethyl ether (12.0 mL) was added over 10 min. The reaction was allowed to warm to RT and stirred 2 h. The reaction mixture was poured into sat NH4Cl (aq) and stirred 20 min. The solution was extracted with diethyl ether (4×60 mL) and the combined organics were washed with brine (˜80 mL), dried (MgSO4), filtered and concentrated to yield racemic (2R,6R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one (Cap-2, step b) (1.34 g) as an orange oil. 1H NMR (400 MHz, CDCl3) δ ppm 4.28-4.39 (m, 2H), 2.55 (ddd, J=14.1, 4.8, 1.5 Hz, 2H), 2.24 (ddd, J=14.1, 6.5, 1.5 Hz, 2H), 1.28 (d, J=6.3 Hz, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.25 g
Type
catalyst
Reaction Step One
Quantity
20.9 mL
Type
solvent
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][Li].[CH3:3][CH:4]1[CH2:9][C:8](=[O:10])[CH:7]=[CH:6][O:5]1.[NH4+].[Cl-]>C(OCC)C.[Cu]I>[CH3:3][CH:4]1[CH2:9][C:8](=[O:10])[CH2:7][CH:6]([CH3:1])[O:5]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Li]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
4.25 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
20.9 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
1.25 g
Type
reactant
Smiles
CC1OC=CC(C1)=O
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
STIRRING
Type
STIRRING
Details
stirred 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured
STIRRING
Type
STIRRING
Details
stirred 20 min
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with diethyl ether (4×60 mL)
WASH
Type
WASH
Details
the combined organics were washed with brine (˜80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC1OC(CC(C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.34 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09340520B2

Procedure details

A solution of 1.6M methyllithium in diethyl ether (20.9 mL, 33.4 mmol) was added to a stirred slurry of copper(I) iodide (4.25 g, 22.30 mmol) in diethyl ether (30 mL) at 0° C. and under nitrogen. The reaction was stirred at 0° C. for 20 min and then racemic 2-methyl-2H-pyran-4(3H)-one (1.25 g, 11.2 mmol) in diethyl ether (12.0 mL) was added over 10 min. The reaction was allowed to warm to RT and stirred 2 h. The reaction mixture was poured into sat NH4Cl (aq) and stirred 20 min. The solution was extracted with diethyl ether (4×60 mL) and the combined organics were washed with brine (˜80 mL), dried (MgSO4), filtered and concentrated to yield racemic (2R,6R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one (Cap-2, step b) (1.34 g) as an orange oil. 1H NMR (400 MHz, CDCl3) δ ppm 4.28-4.39 (m, 2H), 2.55 (ddd, J=14.1, 4.8, 1.5 Hz, 2H), 2.24 (ddd, J=14.1, 6.5, 1.5 Hz, 2H), 1.28 (d, J=6.3 Hz, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.25 g
Type
catalyst
Reaction Step One
Quantity
20.9 mL
Type
solvent
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][Li].[CH3:3][CH:4]1[CH2:9][C:8](=[O:10])[CH:7]=[CH:6][O:5]1.[NH4+].[Cl-]>C(OCC)C.[Cu]I>[CH3:3][CH:4]1[CH2:9][C:8](=[O:10])[CH2:7][CH:6]([CH3:1])[O:5]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Li]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
4.25 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
20.9 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
1.25 g
Type
reactant
Smiles
CC1OC=CC(C1)=O
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
STIRRING
Type
STIRRING
Details
stirred 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured
STIRRING
Type
STIRRING
Details
stirred 20 min
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with diethyl ether (4×60 mL)
WASH
Type
WASH
Details
the combined organics were washed with brine (˜80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC1OC(CC(C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.34 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.